molecular formula C14H20O3 B14638414 6-methyl-3-propan-2-yl-2-propoxybenzoic acid CAS No. 53206-94-3

6-methyl-3-propan-2-yl-2-propoxybenzoic acid

Cat. No.: B14638414
CAS No.: 53206-94-3
M. Wt: 236.31 g/mol
InChI Key: FUKGUAVFRQEKLQ-UHFFFAOYSA-N
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Description

6-methyl-3-propan-2-yl-2-propoxybenzoic acid is an organic compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . . This compound is a derivative of benzoic acid and features a propoxy group and an isopropyl group attached to the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-3-propan-2-yl-2-propoxybenzoic acid can be achieved through various organic reactions. One common method involves the alkylation of 6-methyl-3-propan-2-ylbenzoic acid with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-methyl-3-propan-2-yl-2-propoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-methyl-3-propan-2-yl-2-propoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-methyl-3-propan-2-yl-2-propoxybenzoic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-isopropyl-6-methyl-2-propoxybenzoic acid
  • 6-methyl-3-(1-methylethyl)-2-propoxybenzoic acid

Uniqueness

6-methyl-3-propan-2-yl-2-propoxybenzoic acid is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

53206-94-3

Molecular Formula

C14H20O3

Molecular Weight

236.31 g/mol

IUPAC Name

6-methyl-3-propan-2-yl-2-propoxybenzoic acid

InChI

InChI=1S/C14H20O3/c1-5-8-17-13-11(9(2)3)7-6-10(4)12(13)14(15)16/h6-7,9H,5,8H2,1-4H3,(H,15,16)

InChI Key

FUKGUAVFRQEKLQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=CC(=C1C(=O)O)C)C(C)C

Origin of Product

United States

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